Magnolamine

Description

Historical Context and Discovery within Alkaloid Chemistry

The discovery of magnolamine is rooted in the extensive phytochemical exploration of the Magnoliaceae family, a group of plants known for being a rich source of alkaloids. researchgate.net Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. researchgate.net The initial isolation of this compound was part of a broader effort to identify and characterize the chemical constituents of various Magnolia species.

Research conducted in the mid-20th century led to the identification of this compound in several plants. It was isolated from the wood and bark of Magnolia obovata, the roots of M. denudata, and the branches of M. kobus. researchgate.net These early studies were foundational in the field of alkaloid chemistry, contributing to the understanding of the chemical diversity within the plant kingdom. The work of researchers like Tomita was instrumental in the initial characterization of alkaloids from this family, including this compound. researchgate.net It was also identified in plants of the Talauma genus. doc-developpement-durable.org

Classification and Structural Relationship within Bisbenzylisoquinoline Alkaloids

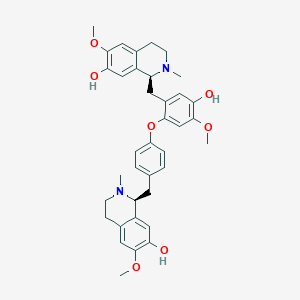

This compound is classified as a bisbenzylisoquinoline alkaloid. researchgate.netwho.int This class of alkaloids is one of the largest and most widely distributed in the plant world, characterized by a structure composed of two benzylisoquinoline units linked together. researchgate.netuni-muenchen.de These units can be joined by one, two, or three diphenyl ether bridges. researchgate.netwho.int There are currently over 500 known bisbenzylisoquinoline alkaloids. uchile.clnih.gov

The molecular structure of this compound is a macrocyclic dimer containing two asymmetric centers. uni-muenchen.de A key breakthrough in determining its precise structure involved a cleavage reaction of its derivative, tetramethylthis compound, using sodium in liquid ammonia (B1221849). researchgate.net This experiment yielded d-laudanosine and d-armepavine, confirming that this compound is constructed from these two distinct benzylisoquinoline moieties. researchgate.net This finding established its unique structural configuration among the diverse range of bisbenzylisoquinoline alkaloids. researchgate.net

Significance and Research Trajectory in Organic Chemistry

The significance of this compound in organic chemistry stems from both its complex structure and its biological properties. The intricate framework, featuring specific diaryl ether linkages, presented a considerable challenge for synthetic chemists, making it an attractive target for total synthesis. escholarship.org The successful synthesis of a stereoisomeric mixture of this compound was reported as early as 1966, a notable achievement in the field at the time. nih.gov The development of synthetic strategies for this compound and related compounds contributes to the broader toolkit of reactions available to organic chemists for constructing complex natural products. rsc.orglibretexts.org

The research trajectory for this compound has followed a path from isolation and structure elucidation to synthesis and pharmacological investigation. raulpacheco.orgresearchgate.net Initial studies focused on its extraction from natural sources and the determination of its chemical makeup. researchgate.net Subsequent research efforts have been directed towards its total synthesis and the exploration of its biological activities. nih.gov Notably, this compound has been identified as a potent hypotensive agent, indicating a strong effect on lowering blood pressure. doc-developpement-durable.org More recent studies have also investigated its potential antimalarial properties. researchgate.net This trajectory, from discovery to functional analysis, highlights the compound's enduring relevance in both organic and medicinal chemistry. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C37H42N2O7 |

|---|---|

Molecular Weight |

626.7 g/mol |

IUPAC Name |

(1S)-1-[[4-[4-hydroxy-2-[[(1S)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-5-methoxyphenoxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |

InChI |

InChI=1S/C37H42N2O7/c1-38-12-10-23-17-35(43-3)32(41)19-27(23)29(38)14-22-6-8-26(9-7-22)46-34-21-37(45-5)31(40)16-25(34)15-30-28-20-33(42)36(44-4)18-24(28)11-13-39(30)2/h6-9,16-21,29-30,40-42H,10-15H2,1-5H3/t29-,30-/m0/s1 |

InChI Key |

LKMRSUDECASAKX-KYJUHHDHSA-N |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC=C(C=C3)OC4=CC(=C(C=C4C[C@H]5C6=CC(=C(C=C6CCN5C)OC)O)O)OC)O)OC |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=CC(=C(C=C4CC5C6=CC(=C(C=C6CCN5C)OC)O)O)OC)O)OC |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of Magnolamine

Initial Structural Postulations and Revisions

The initial investigation into the chemical constituents of Magnolia fuscata led to the isolation of magnolamine by Proskurnina and Orekhov. Through classical chemical degradation studies, they proposed a preliminary structure for the alkaloid. However, subsequent work by Tomita and colleagues in the 1950s led to a crucial revision of this initial postulation. researchgate.netepdf.pub

Tomita's group undertook the degradation of this compound, which yielded key fragments. One such product was magnolamic acid, which upon further degradation provided crucial clues about the nature and substitution pattern of the aromatic rings. chemicalbook.com To definitively establish the structure, Tomita and his team synthesized 3,4-dimethoxydiphenyl ether-6,4'-dicarboxylic acid. researchgate.net They demonstrated that this synthetic compound was identical to the magnolamic acid derivative obtained from the natural product. researchgate.net This comparison, along with other degradative evidence, allowed them to correct the initial structural proposal and establish the definitive constitution of this compound as a bisbenzylisoquinoline alkaloid with a specific diaryl ether linkage pattern. researchgate.netmdpi.com This process of degradation, synthesis, and comparison was a hallmark of structural elucidation in the pre-spectroscopic era. nih.gov

**2.2. Spectroscopic Methodologies for Structure Determination

The definitive structure of this compound, particularly its stereochemistry and conformation, relies heavily on modern spectroscopic methods. These techniques provide detailed information about the connectivity of atoms and their spatial arrangement. uni-muenchen.de

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of complex organic molecules like this compound. researchgate.netresearchgate.net It provides detailed information about the carbon skeleton and the environment of each proton, allowing for the complete assignment of the molecule's structure.

One-dimensional NMR spectra provide fundamental information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to different types of protons. These include signals in the aromatic region for the protons on the benzene (B151609) rings, singlets for the methoxy (B1213986) (-OCH₃) and N-methyl (-NCH₃) groups, and a complex set of signals in the aliphatic region corresponding to the protons of the two tetrahydroisoquinoline (THIQ) ring systems.

The ¹³C NMR spectrum complements the proton data by showing a signal for each unique carbon atom. The spectrum would be characterized by signals for sp²-hybridized carbons in the aromatic rings (including those attached to oxygen, which appear further downfield) and sp³-hybridized carbons of the THIQ skeleton, the N-methyl groups, and the methoxy groups.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound This table presents expected chemical shift (δ) ranges based on the known structure of this compound and data for similar bisbenzylisoquinoline alkaloids.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (Ar-H) | 6.0 - 7.5 | Singlet, Doublet |

| Methoxy Protons (-OCH₃) | 3.5 - 4.0 | Singlet |

| N-Methyl Protons (-NCH₃) | 2.2 - 2.8 | Singlet |

| Aliphatic Protons (THIQ rings) | 2.5 - 4.5 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound This table presents expected chemical shift (δ) ranges based on the known structure of this compound and data for similar bisbenzylisoquinoline alkaloids.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Carbons (C-Ar) | 110 - 160 |

| Methoxy Carbons (-OCH₃) | 55 - 62 |

| N-Methyl Carbons (-NCH₃) | 40 - 45 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C spectra of this compound and determining its conformation. e-bookshelf.de

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.edu It is instrumental in tracing the connectivity of protons within the individual spin systems of the tetrahydroisoquinoline rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. sdsu.edu This allows for the direct assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most crucial experiments for a molecule like this compound. It shows correlations between protons and carbons over two to three bonds. researchgate.netemerypharma.com These long-range correlations are vital for connecting the different structural fragments, such as linking the benzyl (B1604629) units to the isoquinoline (B145761) parts and definitively placing the methoxy and hydroxyl groups on the aromatic rings. It is also key to confirming the positions of the diaryl ether linkages that connect the two monomeric units.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This is the primary technique for conformational analysis. For this compound, NOESY data would reveal the relative stereochemistry at the chiral centers and the preferred spatial arrangement (conformation) around the diaryl ether bonds. This is particularly important for defining the atropisomerism, which is a common feature of such sterically hindered bisbenzylisoquinoline alkaloids.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.netnobraintoosmall.co.nz The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500 - 3200 (broad) | O-H stretch | Phenolic hydroxyl (-OH) |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 2960 - 2850 | C-H stretch | Aliphatic C-H |

| 1620 - 1580 | C=C stretch | Aromatic ring |

| 1520 - 1450 | C=C stretch | Aromatic ring |

| 1280 - 1200 | C-O stretch | Aryl ether, Phenol (B47542) |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems, which are known as chromophores. technologynetworks.comazooptics.com The benzyltetrahydroisoquinoline moieties in this compound act as the primary chromophores. The UV-Vis spectrum is useful for confirming the basic bisbenzylisoquinoline skeleton. msu.edu

Table 4: Characteristic Ultraviolet-Visible (UV-Vis) Absorption for this compound

| λmax (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~ 285 | π → π* | Substituted Benzene Rings |

Spectroscopic Methodologies for Structure Determination

One-Dimensional NMR Techniques (e.g., ¹H, ¹³C NMR)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation of natural products, providing precise information on molecular weight and offering insights into the molecule's structure through fragmentation analysis. numberanalytics.comresearchgate.net In the analysis of this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed to determine its molecular weight with high accuracy. These methods are designed to ionize the molecule with minimal energy, which helps in preserving the molecular ion and reducing initial fragmentation. uni-saarland.de The molecular ion peak (M+) corresponds to the mass of the intact this compound molecule, allowing for the confirmation of its molecular formula. whitman.edu

Once the molecular ion is identified, fragmentation is induced, often through techniques like Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS). The resulting fragmentation pattern is a molecular fingerprint, revealing the connectivity of its constituent parts. numberanalytics.comnih.gov For bisbenzylisoquinoline alkaloids like this compound, the most characteristic fragmentation event is the cleavage of the diaryl ether linkages and the benzylic C-C bonds. This process typically results in the formation of monomeric isoquinoline fragments. Analyzing the mass-to-charge (m/z) ratio of these fragments helps to identify the individual isoquinoline units and determine how they are linked together in the parent molecule. docbrown.info

The study of these fragmentation pathways is crucial for confirming the proposed structure of this compound, which is composed of two benzylisoquinoline units connected by a diaryl ether bridge.

Table 1: Illustrative Mass Spectrometry Data for this compound This table presents expected data based on the known structure of this compound. Actual experimental values may vary slightly.

| Analysis Type | Ion/Fragment | Proposed Formula | Calculated m/z | Description |

| High-Resolution MS | [M+H]+ | C36H41N2O6+ | 613.2965 | Protonated molecular ion, confirming molecular formula. |

| MS/MS Fragmentation | Fragment A | C19H22NO3+ | 312.1599 | Cleavage product corresponding to one of the monomeric benzylisoquinoline units. |

| MS/MS Fragmentation | Fragment B | C17H18NO3+ | 284.1287 | Fragment resulting from cleavage of the second benzylisoquinoline unit. |

X-ray Diffraction Studies for Solid-State Structure Confirmation

X-ray diffraction (XRD), particularly single-crystal X-ray crystallography, stands as the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgnih.gov This technique provides unambiguous proof of a molecule's constitution, configuration, and conformation by mapping the electron density within a crystal. mpg.de The resulting model details precise bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's spatial arrangement in the solid state. wikipedia.org

For a complex alkaloid like this compound, with its multiple stereocenters and atropisomerism due to the hindered rotation around the diaryl ether bond, X-ray crystallography would be the gold standard for structural validation. An adequate single crystal of this compound, typically larger than 0.1 mm and free of significant imperfections, would be exposed to a monochromatic X-ray beam. wikipedia.org The diffraction pattern of spots produced is then analyzed to calculate a three-dimensional electron density map, from which the final structure is built and refined. nih.gov

While X-ray crystallography is a powerful tool, its application is contingent upon the ability to grow high-quality single crystals, which can be a challenging and often limiting step. spectroscopyasia.com To date, a detailed single-crystal X-ray diffraction study for this compound has not been widely reported in scientific literature, meaning its precise solid-state conformation has not been definitively established by this method.

Table 2: Hypothetical Crystallographic Data for this compound This table illustrates the type of data that would be generated from a successful X-ray diffraction analysis.

| Parameter | Description | Example Value |

| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁ |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). | a = 10.2 Å, b = 15.5 Å, c = 9.8 Å, β = 95° |

| Resolution | The level of detail obtained from the diffraction data. | 1.5 Å |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 |

Chiroptical Studies and Absolute Configuration Determination

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. jascoinc.comwikipedia.org These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are exceptionally valuable for determining the absolute configuration of stereocenters in a molecule. spectroscopyasia.comnih.gov

This compound possesses two chiral centers, which means it can exist as different stereoisomers. Determining the specific three-dimensional arrangement of atoms at these centers, known as the absolute configuration (R/S notation), is critical. libretexts.org Chiroptical techniques provide this information by analyzing the molecule in solution, which complements the solid-state data from X-ray crystallography. spectroscopyasia.com

In a typical analysis, the experimental CD spectrum of this compound would be recorded. This spectrum is a plot of the difference in absorption of left and right circularly polarized light against wavelength. jascoinc.com The resulting curve, with its characteristic positive and negative peaks (Cotton effects), serves as a unique signature of the molecule's stereochemistry. This experimental spectrum is then compared with theoretical spectra generated for all possible stereoisomers using quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). nih.gov The absolute configuration is assigned by identifying which calculated spectrum correctly matches the experimental one. nih.gov While this approach is powerful, specific chiroptical studies detailing the absolute configuration of this compound are not extensively available in the literature.

Table 3: Principles of Chiroptical Analysis for this compound

| Technique | Principle | Information Obtained | Application to this compound |

| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light. wikipedia.org | Provides information on the secondary structure and absolute configuration of chiral molecules. jascoinc.com | Comparison of experimental and calculated CD spectra would determine the (R,R), (S,S), (R,S), or (S,R) configuration of the chiral centers. |

| Optical Rotatory Dispersion (ORD) | Measures the change in optical rotation as a function of wavelength. | Determines absolute configuration by analyzing the shape and sign of the ORD curve (Cotton effect). | Would provide complementary data to CD analysis for confirming the absolute stereochemistry. |

| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of circularly polarized light in the infrared region (vibrational transitions). spectroscopyasia.com | Offers detailed stereochemical information, particularly for flexible molecules, without the need for a chromophore. spectroscopyasia.com | Could be used as a powerful alternative or complementary method to electronic CD for assigning the absolute configuration. |

Conformational Preferences and Dynamics

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt through the rotation of its single bonds, and the relative energies of these conformations. ijpsr.com For a molecule like this compound, which contains several rotatable bonds, particularly within the diaryl ether bridge, understanding its conformational preferences is key.

The primary methods for investigating conformational preferences are Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. diva-portal.orgsfu.ca Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE), can provide information about the through-space proximity of protons, which helps to define the molecule's preferred shape in solution. mdpi.com Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, can be used to calculate the energies of different conformations, predict the most stable conformers, and explore the energy barriers between them. sfu.ca Such studies are crucial for understanding how this compound might interact with biological targets. Detailed conformational analysis studies specific to this compound are limited in the public domain.

Table 4: Methods for Conformational Analysis of this compound

| Method | Principle | Data Generated | Insights for this compound |

| NMR Spectroscopy (NOE) | Measures the transfer of nuclear spin polarization between spatially close nuclei. | A set of interproton distances that act as restraints for structure calculation. mdpi.com | Would reveal the preferred orientation of the two benzylisoquinoline units relative to each other in solution. |

| Computational Modeling (DFT) | Solves the Schrödinger equation to calculate the electronic structure and energy of a molecule. | Optimized geometries, relative energies of different conformers, and energy barriers for bond rotation. | Would identify the lowest energy (most stable) conformations and determine if stable atropisomers exist. |

| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time. | A trajectory of molecular motion, showing how the molecule flexes and changes shape. sfu.ca | Would provide a dynamic picture of this compound's flexibility and its accessible conformational space in different environments. |

Chemical Synthesis and Derivatization Strategies

Early Synthetic Approaches to Magnolamine

Early efforts to synthesize this compound and related bisbenzylisoquinoline alkaloids were heavily influenced by their proposed biosynthetic pathways, primarily involving oxidative coupling reactions. These initial syntheses often resulted in mixtures of stereoisomers. A notable early achievement was the modified total synthesis of a stereoisomeric mixture of this compound, which provided crucial confirmation of the compound's structure. amanote.comamanote.comamanote.com

The biosynthesis of bisbenzylisoquinoline alkaloids is believed to occur via the phenolic oxidative coupling of two benzyltetrahydroisoquinoline monomer units. mdpi.comscispace.com This natural process served as the inspiration for early synthetic strategies. mdpi.com This biomimetic approach attempts to replicate the proposed formation of the diaryl ether bond in the laboratory. Enzymes such as cytochrome P-450, peroxidases, and laccases are involved in these biogenetic pathways, catalyzing regio- and stereo-selective couplings in plants. scispace.com Laboratory syntheses mimicking this process often employ chemical oxidants to induce the coupling of phenolic precursors, providing a direct, albeit often low-yielding, route to the core alkaloid structure. mdpi.com

In the laboratory setting, oxidative coupling reactions are a direct method for forming the carbon-oxygen bonds necessary to create the diaryl ether linkages in this compound. These reactions typically involve the oxidation of phenolic precursors to generate phenoxy radicals, which then couple to form the desired dimeric structure.

Commonly used reagents in early and biomimetic syntheses of related alkaloids included strong oxidants like potassium ferricyanide (B76249) (K₃Fe(CN)₆) or vanadium oxytrifluoride (VOF₃). mdpi.com While these methods can successfully form the key diaryl ether bond, they often lack regioselectivity and can lead to the formation of multiple products, including undesired C-C coupled side products, complicating purification and significantly reducing the yield of the target molecule. mdpi.com

Biomimetic Syntheses and Biogenetic Pathways (e.g., Phenolic Coupling)

Modern Total and Stereoselective Synthesis Methodologies

Modern synthetic chemistry has largely moved towards more controlled and higher-yielding methods for constructing complex molecules like this compound. These strategies offer greater control over regiochemistry and stereochemistry, which is crucial for producing specific, biologically active isomers.

The Ullmann coupling reaction has become a cornerstone of modern bisbenzylisoquinoline alkaloid synthesis. uni-muenchen.dersc.org This copper-catalyzed reaction forms a diaryl ether from an aryl halide and a phenol (B47542), offering a more controlled and predictable alternative to oxidative coupling for creating the central ether linkage of this compound. uni-muenchen.dersc.org Recent syntheses of bisbenzylisoquinoline alkaloids, including (+)-tetramethylthis compound, have successfully employed Ullmann diaryl ether syntheses to connect the two non-racemic isoquinoline (B145761) precursors. figshare.com

Modern advancements in the Ullmann reaction, such as the use of specific copper salts (e.g., CuI, CuBr·SMe₂), ligands, and milder bases (e.g., Cs₂CO₃), have improved yields and broadened the reaction's applicability to complex substrates. uni-muenchen.dethieme-connect.com These modified Ullmann couplings are central to recent modular and convergent syntheses of various bisbenzylisoquinoline alkaloids. researchgate.netbohrium.comnih.gov The construction of the individual isoquinoline units typically relies on established methods like the Bischler-Napieralski or the Pictet-Spengler reaction. uni-muenchen.dersc.org

| Reaction Type | Description | Typical Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Phenolic Oxidative Coupling | Biomimetic reaction involving the coupling of two phenol moieties via radical intermediates. | Potassium Ferricyanide (K₃Fe(CN)₆), Iron(III) Chloride (FeCl₃), Vanadium Oxytrifluoride (VOF₃), Laccase/TEMPO | Mimics natural biosynthetic pathways. mdpi.com Can be performed under enzymatic conditions. | Often results in low yields and mixtures of regioisomers; harsh chemical oxidants may be required. mdpi.com |

| Ullmann Coupling | Copper-catalyzed cross-coupling of an aryl halide with a phenol to form a diaryl ether. | Copper powder, Copper(I) salts (CuI, CuBr), bases (e.g., K₂CO₃, Cs₂CO₃), often with ligands. uni-muenchen.dethieme-connect.com | High degree of regiocontrol; generally higher yields and cleaner reactions than oxidative coupling. uni-muenchen.de | Requires pre-functionalized starting materials (aryl halide and phenol); can require high temperatures. |

Producing a single enantiomer of this compound is critical, as different stereoisomers can have vastly different biological activities. Modern asymmetric strategies focus on establishing the stereocenters in the two tetrahydroisoquinoline units before they are coupled.

A primary strategy involves a substrate-controlled approach , where enantiomerically pure benzylisoquinoline monomers are first synthesized and then joined together. This ensures the final dimeric product has the desired absolute stereochemistry. The enantioselective synthesis of (+)-tetramethylthis compound utilized this method, coupling non-racemic precursors via an Ullmann reaction. figshare.com

The synthesis of these chiral building blocks is achieved through several powerful enantioselective methods:

Asymmetric Catalysis : Reactions like the Noyori asymmetric transfer hydrogenation can be used to reduce a dihydroisoquinoline intermediate to a specific enantiomer of the tetrahydroisoquinoline core. figshare.com

Enzymatic Reactions : Chemoenzymatic strategies employ enzymes like norcoclaurine synthase for highly stereoselective Pictet-Spengler reactions, producing enantiopure tetrahydroisoquinoline monomers on a gram scale. thieme-connect.comresearchgate.netbohrium.comnih.gov

Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a key reaction, such as a diastereoselective Bischler-Napieralski cyclization, after which the auxiliary is removed. mun.ca

Key Synthetic Transformations and Reaction Sequences (e.g., Ullmann Coupling)

Synthesis of this compound Analogs and Derivatives

Modern synthetic strategies, particularly modular chemoenzymatic approaches, are well-suited for generating analogs and derivatives of this compound. researchgate.netbohrium.comnih.gov Because these syntheses build the final molecule by coupling two separate monomer units, a variety of analogs can be created by simply changing the building blocks.

This "convergent" approach allows for the synthesis of a library of related compounds by:

Varying Substituents : Using different starting materials for the isoquinoline synthesis (e.g., different phenethylamines or phenylacetic acids) allows for the introduction of diverse functional groups on the aromatic rings. researchgate.netescholarship.org

Altering Linkage Position : By preparing monomers with protected hydroxyl groups and aryl halides at different positions, the diaryl ether linkage can be formed in different "head-to-head" or "head-to-tail" configurations. researchgate.netbohrium.com

Modifying Stereochemistry : Combining different enantiomers of the monomer units ((R) or (S)) allows for the systematic synthesis of all possible diastereomers of this compound, which is crucial for structure-activity relationship studies. researchgate.net

This modularity provides access to a wide range of analogs for biological evaluation, which would be difficult to achieve through derivatization of the isolated natural product alone. escholarship.org

Structural Modification Strategies

Structural modification of this compound has been a key strategy for its structural elucidation and the synthesis of related compounds. These modifications primarily target the phenolic hydroxyl groups and the core bisbenzylisoquinoline scaffold.

One of the most significant derivatizations is the formation of the tetramethyl ether of this compound. This derivative is often used as a synthetic target and a tool for stereochemical analysis. The synthesis of tetramethylthis compound was achieved via an Ullmann condensation reaction. researchgate.netepdf.pub Interestingly, the product obtained from the Ullmann reaction of (-)-6'-bromolaudanosine and (-)-armepavine was found to be the antipode of the tetramethyl derivative created from natural this compound. epdf.pub This finding was instrumental in establishing the S,S-configuration for natural this compound. epdf.pub

Another critical modification is the cleavage of the diaryl ether bond, which serves as a degradative method to confirm the constituent parts of the molecule. The cleavage of tetramethylthis compound using sodium in liquid ammonia (B1221849) yielded (+)-laudanosine and (+)-armepavine, confirming the nature and stereochemistry of the two benzylisoquinoline units that form the this compound structure. researchgate.netepdf.pub

While broader research on related alkaloids like tetrandrine (B1684364) and honokiol (B1673403) explores extensive structural modifications to enhance biological activity, such as introducing heterocycles, amides, or altering side chains, the documented modifications for this compound itself are more fundamentally linked to its total synthesis and structural confirmation. researchgate.netnih.gov The primary modifications reported involve etherification of the phenolic hydroxyl groups and reductive cleavage of the ether linkage.

Table 1: Key Derivatives and Degradation Products of this compound

| Compound Name | Modification Type | Reagents/Reaction | Purpose | Reference |

| Tetramethylthis compound | Etherification | Ullmann condensation of (-)-6'-bromolaudanosine and (-)-armepavine | Synthesis, Stereochemical analysis | researchgate.netepdf.pub |

| (+)-Laudanosine | Reductive Cleavage | Sodium in liquid ammonia on tetramethylthis compound | Structural Elucidation | researchgate.netepdf.pub |

| (+)-Armepavine | Reductive Cleavage | Sodium in liquid ammonia on tetramethylthis compound | Structural Elucidation | researchgate.netepdf.pub |

Precursor Chemistry and Synthetic Intermediates (e.g., Laudanosine (B1674548), Coclaurine (B195748) Derivatives)

The total synthesis of this compound relies on the preparation and coupling of key precursor molecules, specifically derivatives of coclaurine and laudanosine. These precursors represent the two distinct benzylisoquinoline halves of the final molecule.

The synthesis of coclaurine and its derivatives is a foundational step. escholarship.org A common strategy to assemble the coclaurine skeleton involves the condensation of a phenylethylamine with a phenylacetic acid derivative, followed by a Bischler-Napieralski cyclization to form the dihydroisoquinoline ring, which is then reduced to the tetrahydroisoquinoline. escholarship.org For instance, 3-methoxy-4-benzyloxyphenethylamine has been used as a key starting material. epdf.pub

A total synthesis for a stereoisomeric mixture of this compound was reported by Kametani and Yagi. epdf.pubnih.gov This synthesis showcases the precursor chemistry involved:

Amide Formation: 3-Methoxy-4-benzyloxyphenethylamine was reacted with the diazoketone derived from 3-benzyloxy-4-methoxyphenylacetyl chloride in an Arndt-Eistert reaction to furnish a key diamide (B1670390) intermediate. epdf.pub

Cyclization: This diamide underwent a Bischler-Napieralski cyclization to yield a dihydroisoquinoline derivative. epdf.pub

Reduction: The methiodide of the resulting dihydroisoquinoline was reduced with sodium borohydride (B1222165) to produce the stereoisomers of the O,O-dibenzylthis compound scaffold. epdf.pub

The Ullmann reaction represents another critical approach, coupling two different benzylisoquinoline units. The synthesis of the antipode of tetramethylthis compound utilized (-)-6'-bromolaudanosine (a laudanosine derivative) and (-)-armepavine (an N-methyl-coclaurine derivative) as the two precursor fragments. researchgate.netepdf.pub This highlights the direct use of laudanosine and coclaurine-type molecules as advanced intermediates in constructing the dimeric structure. The biogenetic pathway is also thought to involve the oxidative coupling of two coclaurine or norcoclaurine molecules. gla.ac.uk

Table 2: Selected Precursors in this compound Synthesis

| Precursor/Intermediate | Class/Type | Role in Synthesis | Reference |

| (-)-6'-Bromolaudanosine | Laudanosine Derivative | Benzylisoquinoline unit for Ullmann condensation | researchgate.netepdf.pub |

| (-)-Armepavine | Coclaurine Derivative | Benzylisoquinoline unit for Ullmann condensation | researchgate.netepdf.pub |

| 3-Methoxy-4-benzyloxyphenethylamine | Phenylethylamine | Building block for one of the isoquinoline rings | epdf.pub |

| 3-Benzyloxy-4-methoxyphenylacetyl chloride | Phenylacetic Acid Derivative | Building block for the benzyl (B1604629) portion of an isoquinoline unit | epdf.pub |

| (±)-Coclaurine | Coclaurine | Fundamental precursor for bisbenzylisoquinoline alkaloids | escholarship.org |

Advanced Analytical Methodologies for Magnolamine Research

Chromatographic Separation and Isolation Techniques

Chromatography is fundamental to natural product chemistry, allowing for the separation of individual compounds from intricate mixtures, such as plant extracts. column-chromatography.com The choice of chromatographic technique is dictated by the physicochemical properties of the target molecule and the composition of the matrix. For a polar, non-volatile alkaloid like magnolamine, liquid chromatography is the method of choice.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. Its high resolution and sensitivity make it ideal for detecting and quantifying this alkaloid in complex herbal formulations and biological samples. semanticscholar.orgdovepress.com Studies have successfully established simple and reliable HPLC methods for the simultaneous determination of this compound alongside other alkaloids like phellodendrine, jatrorrhizine, palmatine, and berberine. semanticscholar.orgnih.gov These methods are crucial for the quality control of traditional medicines and for pharmacokinetic studies. For instance, HPLC has been used to identify the main chemical constituents in traditional Chinese medicine formulations like Ermiao Wan (EMW), where this compound is a key component. semanticscholar.orgdovepress.comnih.gov

The selection of the stationary phase (typically a C18 column) and mobile phase is optimized to achieve effective separation based on the polarity of the compounds. column-chromatography.comsigmaaldrich.com

Table 1: Application of HPLC in the Analysis of this compound-Containing Formulations

| Formulation/Source | Other Compounds Analyzed with this compound | Purpose of Analysis | Reference |

| Ermiao Wan (EMW) | Chlorogenic acid, phellodendrine, jatrorrhizine, palmatine, berberine, atractylodin | Identification and quantification of active components | semanticscholar.orgnih.gov |

| Mahonia bealei Extract | Berberine, palmatine, jateorhizine, magnoflorine, and others | Component analysis of the plant extract | googleapis.com |

| Mouse Serum (post-EMW) | Phellodendrine, jatrorrhizine, palmatine, berberine, and others | Analysis of absorbed ingredients from blood | dovepress.comnih.gov |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. thermofisher.com Because this compound is a non-volatile alkaloid, direct analysis by GC is not feasible. The technique requires analytes to be thermally stable and volatile enough to be vaporized in the GC inlet without decomposition. thermofisher.comyoutube.com

However, GC can be employed in this compound research in two indirect ways:

Analysis of Volatile Derivatives: this compound can be chemically modified (derivatized) to produce a more volatile and thermally stable compound. This derivative could then be analyzed by GC, although this is less common than direct analysis by LC-MS.

Profiling of Source Material: When isolating this compound from plant sources, such as species from the Magnolia genus, GC-MS is frequently used to analyze the chemical composition of the plant's essential oil. researchgate.netnih.gov This helps to characterize the volatile constituents, such as terpenes and phenylpropanoids, which are extracted alongside the non-volatile alkaloids, providing a more complete chemical profile of the source material. nih.gov

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an exceptionally powerful tool for the analysis of this compound. saiflucknow.org It combines the superior separation capability of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, which provides molecular weight and structural information. nih.govchromatographyonline.com Ultra-High-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UPLC-TOF-MS) has been effectively used to identify this compound in the serum of mice after oral administration of the Ermiao Wan formula, confirming its absorption into the bloodstream. dovepress.comnih.gov This technique is indispensable for metabolomics and pharmacokinetic studies. mdpi.com The electrospray ionization (ESI) source is commonly used, which can generate protonated molecules [M+H]⁺ or other adducts. saiflucknow.orgchromatographyonline.com

Table 2: Potential this compound Adducts in LC-ESI-MS Analysis

| Ion Type | Formula | Description |

| Protonated Molecule | [M+H]⁺ | The molecule of this compound with an added proton. |

| Sodium Adduct | [M+Na]⁺ | The molecule of this compound complexed with a sodium ion. |

| Ammonium (B1175870) Adduct | [M+NH₄]⁺ | The molecule of this compound complexed with an ammonium ion. |

| Deprotonated Molecule | [M-H]⁻ | The molecule of this compound with a proton removed (in negative ion mode). |

Gas Chromatography-Mass Spectrometry (GC-MS) , as mentioned, is primarily used to identify the volatile components in the essential oils of plants from which this compound may be sourced, such as various Magnolia species. researchgate.netnih.gov This analysis provides valuable chemotaxonomic data and a comprehensive understanding of the plant's secondary metabolites. nih.gov

Gas Chromatography (GC) for Volatile Derivatives

Advanced Spectroscopic Characterization Methods

Once this compound is isolated and purified, spectroscopic methods are employed to confirm its identity and elucidate its precise three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules like this compound. griffith.edu.auresearchgate.net While one-dimensional (¹H and ¹³C) NMR provides initial information, complex structures require advanced 2D NMR pulse sequences for complete and unambiguous assignment of all proton and carbon signals. researchgate.net

These advanced experiments help to piece together the molecular puzzle:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, revealing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), assigning a proton to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, even if they are not directly connected through bonds. This is vital for determining the relative stereochemistry and 3D conformation of the molecule. uzh.ch

The collective data from these experiments allow for the complete assignment of every atom in the this compound structure, confirming its connectivity and spatial arrangement. researchgate.netresearchgate.net

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide valuable information about the functional groups present in a molecule and serve as a unique "molecular fingerprint." mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy is based on the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. wikipedia.orgbruker.com An FT-IR spectrum provides a pattern of absorption bands that corresponds to the different functional groups within the molecule. csir.co.za For this compound, FT-IR can be used to identify key structural features.

Table 3: Expected FT-IR Absorption Bands for this compound Functional Groups

| Functional Group | Type of Vibration | Approximate Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretching, broad | 3500 - 3200 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-O (Phenol, Ether) | Stretching | 1260 - 1000 |

| C-N (Amine) | Stretching | 1350 - 1000 |

Raman Spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light (from a laser). gemmoraman.comyoutube.com While FT-IR is sensitive to vibrations that change the dipole moment, Raman is sensitive to vibrations that change the polarizability of a molecule. mdpi.com Therefore, it provides complementary information. Symmetrical bonds and aromatic rings often produce strong Raman signals. The resulting Raman spectrum is a highly specific fingerprint that can be used for rapid identification and to distinguish between similar isomers or polymorphs. gemmoraman.comnih.gov

Hyphenated Spectroscopic Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex mixtures like plant extracts containing alkaloids. humanjournals.com These methods offer enhanced sensitivity, specificity, and the ability to provide structural information simultaneously. humanjournals.com For a compound like this compound, found within the intricate chemical matrix of Magnolia species, the following techniques are paramount.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a cornerstone technique for the analysis of non-volatile natural products like this compound. ijrar.com High-Performance Liquid Chromatography (HPLC) or its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), separates this compound from other co-occurring compounds in an extract. The separated compound then enters the mass spectrometer, which provides mass information, enabling its identification.

Tandem mass spectrometry (MS/MS or MSⁿ) is particularly crucial for distinguishing between isomers and elucidating structural features. nih.gov In the analysis of bisbenzylisoquinoline alkaloids, LC-MS/MS methods are used to characterize known and new compounds by analyzing their specific fragmentation patterns. nih.govnih.gov For instance, studies on alkaloids from Magnolia officinalis have successfully used HPLC-ESI-MSⁿ (Electrospray Ionization) to identify numerous benzylisoquinoline and aporphine (B1220529) alkaloids online. nih.govresearchgate.net This approach would be directly applicable to identifying this compound and related compounds in crude extracts. The use of UPLC coupled with a Quadrupole Time-of-Flight (QTOF) mass spectrometer offers high resolution and mass accuracy, which is vital for identifying compounds in complex extracts from Magnolia species. sci-hub.senih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

For unequivocal structure elucidation of complex molecules, LC-NMR is an exceptionally powerful, albeit less common, hyphenated technique. pitt.edu It directly couples the separation power of HPLC with the detailed structural insight of Nuclear Magnetic Resonance (NMR) spectroscopy. pitt.edunumberanalytics.com After chromatographic separation, the peak corresponding to this compound can be trapped and analyzed by NMR to obtain detailed information about its proton (¹H) and carbon (¹³C) framework. numberanalytics.comjchps.com This is critical for confirming atomic connectivity and determining the intricate stereochemistry of the molecule, which mass spectrometry alone cannot achieve. For complex alkaloids, including the bisbenzylisoquinoline class, HPLC-SPE-NMR (Solid Phase Extraction-NMR) has been developed to improve the trapping and analysis of these compounds. nih.gov

| Technique | Application in this compound Research | Strengths | Key Findings for Related Compounds |

| LC-MS/MS | Primary tool for identification and quantification of this compound in extracts and biological fluids. | High sensitivity and specificity; suitable for non-volatile compounds; provides molecular weight and structural fragment data. ijrar.comnih.gov | Successfully identified 23 alkaloids, including 8 benzylisoquinolines, in Magnolia officinalis. researchgate.net Used to characterize and quantify bisbenzylisoquinoline alkaloids like liensinine (B1675319) and isoliensinine. nih.gov |

| GC-MS | Characterization of volatile and semi-volatile compounds co-existing with this compound in Magnolia extracts. | Excellent for separating and identifying volatile components; provides a chemical fingerprint of the plant material. mdpi.comtandfonline.com | Identified 76 volatile compounds, mainly terpenes, in four Magnolia species. mdpi.com Revealed major volatile constituents in Magnolia nilagirica and Magnolia griffithii. ijramr.comjmpas.com |

| LC-NMR | Definitive structural and stereochemical elucidation of this compound. | Provides unambiguous structural information, including atom connectivity and stereochemistry, which is crucial for novel or complex molecules. pitt.edunih.gov | New protocols using HPLC-SPE-NMR have been validated for the analysis of bisbenzylisoquinoline alkaloids from plant extracts. nih.gov |

Quantitative Analytical Approaches in this compound Research

Quantitative analysis aims to determine the precise concentration of a specific compound in a given sample. For this compound, this is crucial for standardizing herbal preparations, conducting pharmacokinetic studies, and performing quality control.

The development of a robust quantitative method requires rigorous validation to ensure its reliability. ijrar.com The gold standard for the quantification of natural products in complex matrices is UPLC-MS/MS. nih.govjapsonline.com This technique offers unparalleled selectivity and sensitivity, allowing for the detection of compounds at very low concentrations.

A quantitative UPLC-MS/MS method for this compound would involve monitoring specific mass transitions from a precursor ion (the protonated molecule, [M+H]⁺) to one or more product ions. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and minimizes interference from the sample matrix. nih.gov

Method validation is performed according to established guidelines and involves assessing several key parameters: ijrar.comjapsonline.commdpi.com

Linearity and Range: This establishes the concentration range over which the instrument's response is directly proportional to the analyte concentration. A calibration curve is generated, and its correlation coefficient (r²) should ideally be >0.99. nih.gov

Accuracy: This measures how close the experimentally determined concentration is to the true concentration. It is often expressed as the percentage of relative error (%RE). nih.govresearchgate.net

Precision: This assesses the reproducibility of the method. It is measured at different concentrations within the linear range and is reported as the relative standard deviation (%RSD) for measurements taken on the same day (intra-day precision) and on different days (inter-day precision). nih.govresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. mdpi.comresearchgate.net

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. ijrar.com

Stability: This ensures that the analyte is stable in the sample matrix under specific storage and processing conditions. japsonline.com

The table below presents a hypothetical, yet representative, summary of validation parameters for a quantitative UPLC-MS/MS method for this compound, based on published data for analogous compounds. nih.govnih.gov

| Validation Parameter | Typical Acceptance Criteria | Representative Value for this compound Analysis |

| Linearity Range | Correlation coefficient (r²) > 0.99 | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 | 0.998 |

| Accuracy (% Relative Error) | Within ±15% (±20% at LOQ) | -6.5% to 8.2% |

| Intra-day Precision (%RSD) | ≤15% (≤20% at LOQ) | 2.8% - 7.5% |

| Inter-day Precision (%RSD) | ≤15% (≤20% at LOQ) | 4.1% - 9.3% |

| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |

| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 | 0.3 ng/mL |

Computational and Theoretical Chemistry Studies of Magnolamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemical research, allowing for the detailed investigation of molecular properties that are often difficult or impossible to measure experimentally. uibk.ac.at These methods solve the Schrödinger equation for a given molecular system, providing information on electron distribution, molecular energy, and reactivity. uibk.ac.at

Density Functional Theory (DFT) has become a popular and versatile method in computational chemistry for investigating the electronic structure of many-body systems, including complex organic molecules. wikipedia.org It offers a favorable balance between computational cost and accuracy, making it suitable for calculating ground-state properties like molecular structure and total energy. wikipedia.org

For a molecule such as Magnolamine, DFT is employed to predict its most stable three-dimensional geometry. This is achieved through a process called geometry optimization, where the algorithm systematically alters the molecule's geometry to find the arrangement with the lowest possible energy. arxiv.orgmdpi.comaps.org The choice of the exchange-correlation functional (e.g., B3LYP, PBE, r²SCAN) and the atomic orbital basis set (e.g., 6-31G*, def2-TZVP) are critical decisions in a DFT study, as they directly influence the accuracy of the predictions. mdpi.com

Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These include the total electronic energy, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO gap is a particularly important parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability, while a smaller gap indicates greater reactivity.

| Parameter | Predicted Value | Significance |

|---|---|---|

| Total Electronic Energy | Value in Hartrees (e.g., -1150.1234 Ha) | Indicates the overall stability of the molecule at 0 K. |

| HOMO Energy | Value in eV (e.g., -5.8 eV) | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Value in eV (e.g., -1.2 eV) | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Value in eV (e.g., 4.6 eV) | Correlates with chemical reactivity and kinetic stability. |

| Dipole Moment | Value in Debye (e.g., 2.5 D) | Measures the overall polarity of the molecule. |

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using any experimental data or empirical parameters. These methods are capable of achieving very high accuracy, often referred to as "chemical accuracy," making them the gold standard for benchmarking other computational techniques.

Prominent ab initio methods include Hartree-Fock (HF) theory, Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory (e.g., CCSD(T)). While computationally more demanding than DFT, these methods provide a more systematic way to approach the exact solution of the Schrödinger equation. For a molecule like this compound, high-accuracy ab initio calculations could be used to:

Refine the energy values obtained from DFT calculations.

Investigate excited electronic states, which is crucial for understanding photochemical properties.

Provide benchmark data for developing and validating less computationally expensive methods.

Due to their high computational cost, the application of methods like CCSD(T) is often limited to smaller molecules or specific parts of a larger molecule in a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach.

Density Functional Theory (DFT) for Molecular Geometry and Energy Predictions

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed picture of the electronic structure, molecular modeling and dynamics simulations focus on the physical movements and conformational flexibility of molecules over time. 3ds.com

This compound, with its multiple rotatable bonds, can exist in various three-dimensional shapes, or conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energies. This is crucial as the biological activity of a molecule is often dependent on its specific 3D shape.

Computational methods for conformational analysis typically involve two main steps:

Conformational Search: An algorithm is used to generate a wide range of possible conformations. Methods for this include systematic grid searches (rotating bonds by fixed increments) and stochastic methods like Monte Carlo simulations, which randomly alter the molecular geometry.

Energy Minimization: Each generated conformation is then subjected to an energy minimization process, usually using a computationally efficient method like a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method, to find the nearest local energy minimum. The resulting low-energy conformers are then often re-evaluated with higher-level methods like DFT to obtain more accurate energy rankings.

The results of a conformational analysis for this compound would be a set of low-energy structures and their corresponding Boltzmann populations at a given temperature, indicating which shapes are most likely to be present.

Understanding how a molecule participates in a chemical reaction involves mapping out the reaction pathway. This is done by exploring the potential energy surface (PES), a multidimensional landscape that relates the energy of a system to the positions of its atoms. mdpi.com Stable reactants and products are located in the valleys (energy minima) of the PES, while the pathway between them proceeds over a mountain pass, the highest point of which is the transition state. mdpi.com

For this compound, theoretical studies could explore its potential metabolic pathways or synthetic routes. Computational chemists use algorithms to locate transition state structures, which are first-order saddle points on the PES. mdpi.com By identifying the reactants, transition state, and products, the activation energy (the energy barrier for the reaction) can be calculated. This information is key to predicting reaction rates and understanding the detailed mechanism of a chemical transformation.

Conformational Analysis via Computational Methods

Cheminformatics and Data Analysis in this compound Research

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. researchgate.net In the context of this compound and related aporphine (B1220529) alkaloids, cheminformatics tools are essential for organizing data, identifying structure-activity relationships, and predicting properties. researchgate.net

Key applications include:

Database Curation: Compiling and organizing information on this compound and other alkaloids from various sources into structured databases. nih.gov

Calculation of Molecular Descriptors: Generating a wide array of numerical descriptors that encode the structural and physicochemical properties of this compound. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., branching indices), and 3D descriptors (e.g., molecular surface area).

Similarity and Diversity Analysis: Comparing this compound to other compounds in a dataset to understand its uniqueness or similarity to known bioactive molecules. This can be used to identify analogs with potentially similar or improved properties.

Predictive Modeling (QSAR/QSPR): If a dataset of related alkaloids with measured biological activity is available, Quantitative Structure-Activity Relationship (QSAR) models can be built. These models use statistical methods or machine learning to correlate molecular descriptors with activity, allowing for the prediction of the activity of new or untested compounds like this compound.

| Descriptor Type | Descriptor Name | Typical Value (Illustrative) | Information Encoded |

|---|---|---|---|

| Physicochemical | Molecular Weight | 313.37 g/mol | Mass of the molecule. |

| Physicochemical | LogP (octanol-water partition) | 2.5 - 3.5 | Lipophilicity/hydrophobicity. |

| Topological | Topological Polar Surface Area (TPSA) | 52.9 Ų | Sum of surfaces of polar atoms; relates to membrane permeability. |

| Constitutional | Number of Rotatable Bonds | 3 | Molecular flexibility. |

| Constitutional | Hydrogen Bond Donors | 2 | Potential to donate hydrogen bonds. |

| Constitutional | Hydrogen Bond Acceptors | 3 | Potential to accept hydrogen bonds. |

Structural Database Mining and Comparative Analysis

Structural database mining is a computational technique used to find and extract valuable information from large collections of chemical structures. wikipedia.org This process involves searching databases like the Cambridge Structural Database (CSD), which contains a vast repository of small-molecule organic and metal-organic crystal structures, to identify compounds with specific structural features or to analyze structural trends. cam.ac.ukcam.ac.uk

While specific studies detailing the explicit "mining" of databases for this compound are not prevalent, this methodology is fundamental to the comparative analysis of alkaloids. Researchers implicitly use the knowledge aggregated in these databases to identify and compare this compound, a bisbenzylisoquinoline alkaloid, with structurally related compounds. researchgate.net For instance, this compound's structure, which features two benzylisoquinoline units linked by an ether bond, can be compared with other dimeric aporphines and bisbenzylisoquinoline alkaloids like thalicarpine, dehatriphine, and berbamine (B205283) to understand structure-activity relationships. mdpi.comescholarship.org This comparative approach, powered by the wealth of data in chemical databases, is crucial for classifying new compounds and hypothesizing about their chemical and biological properties based on known analogues.

Predictive Modeling of Chemical Behavior

Predictive modeling uses computational methods to forecast the chemical and physical properties of molecules and their interactions with biological targets. mdpi.com These models are essential for screening compounds and understanding their mechanisms of action in silico. researchgate.net For this compound, molecular docking has been a key predictive modeling technique used in several studies.

Molecular docking simulations predict the preferred orientation of a ligand (in this case, this compound) when bound to a target protein, as well as the binding affinity. nih.govsemanticscholar.org In recent research, the chemical structure of this compound was rendered in three dimensions and its energy minimized for use in docking simulations. dovepress.com Software such as Surflex-Dock within the Sybyl X2.1 package has been utilized to perform these dockings against various protein targets. nih.govsemanticscholar.org The binding affinity is often expressed as a "Total Score," where a higher score indicates a more stable and potentially stronger interaction. semanticscholar.org A docking score greater than 4.25 is generally considered to indicate a notable binding activity. semanticscholar.org

In one study, this compound was docked against nine key protein targets implicated in atopic dermatitis. nih.govsemanticscholar.org The results showed that this compound exhibited favorable binding energies with several of these proteins, suggesting potential mechanisms for its biological activity. nih.gov

| Protein Target | PDB ID | This compound Docking Score (Total Score) |

|---|---|---|

| EGFR (Epidermal Growth Factor Receptor) | 5GTY | 5.09 |

| AKT1 (RAC-alpha serine/threonine-protein kinase) | 6HHH | 6.28 |

| PTGS2 (Prostaglandin G/H synthase 2) | 5F1A | 6.32 |

| STAT3 (Signal transducer and activator of transcription 3) | 6SMB | 3.88 |

| MMP9 (Matrix metalloproteinase-9) | 2OW0 | 5.14 |

| ICAM1 (Intercellular adhesion molecule 1) | 3E2M | 1.58 |

| MAPK8 (Mitogen-activated protein kinase 8) | 3PZE | 5.88 |

| JUN (Jun proto-oncogene) | 2NO3 | 4.58 |

| MAPK1 (Mitogen-activated protein kinase 1) | 5NHF | 6.39 |

Data sourced from a study on the pharmacological mechanisms of Ermiao Wan. semanticscholar.org

These predictive studies provide a theoretical foundation for this compound's observed effects and guide further experimental validation. While other advanced computational methods like Density Functional Theory (DFT) are widely used to study electronic structure and reactivity in molecules, specific applications of these methods to comprehensively model this compound's general chemical behavior are less commonly reported in the surveyed literature. nih.govmdpi.com

Occurrence and Chemical Ecology Considerations

Natural Sources and Distribution within Plant Species (e.g., Magnoliaceae Family)

Magnolamine is a naturally occurring bisbenzylisoquinoline alkaloid found within the plant kingdom. Its distribution is primarily associated with the Magnoliaceae family, a primitive lineage of flowering plants. britannica.comwikipedia.org This family, comprising genera like Magnolia and Liriodendron, is known for producing a rich diversity of secondary metabolites, including numerous alkaloids. nih.govontosight.ai

Research has identified this compound specifically in various Magnolia species. epdf.pub It is one of several bisbenzylisoquinoline alkaloids isolated from this genus, which is renowned for its handsome, fragrant-flowering trees and shrubs. britannica.comepdf.pub The natural range of Magnolia species is widespread, with centers of diversity in East and Southeast Asia, as well as in eastern North America, Central America, and the Caribbean. wikipedia.orgwikipedia.org The presence of complex alkaloids like this compound is a significant chemotaxonomic feature of the family. researchgate.net Studies have confirmed its isolation from the leaves of Magnolia plants, where it exists as a phenolic alkaloid. researchgate.nethku.hk While the Magnoliaceae family is the principal source, the broader distribution of this compound in other plant families is not as extensively documented.

Table 1: Natural Sources of this compound

| Family | Genus | Common Name | Plant Part |

|---|

Biosynthetic Pathways and Precursor Metabolism

The biosynthesis of this compound is a complex process rooted in the metabolism of the amino acid tyrosine. As a bisbenzylisoquinoline alkaloid (bisBIA), its structure is essentially a dimer formed from two benzylisoquinoline (BIA) units. epdf.pubescholarship.org The general biosynthetic pathway for isoquinoline (B145761) alkaloids (IQAs) serves as the foundation for its formation. mdpi.com

The pathway initiates with tyrosine, which is converted through a series of steps into dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). mdpi.com These two molecules undergo a crucial condensation reaction, known as the Pictet-Spengler reaction, catalyzed by the enzyme norcoclaurine synthase (NCS), to form the central precursor, (S)-norcoclaurine. mdpi.com

From (S)-norcoclaurine, a series of enzymatic hydroxylations, methylations, and other modifications produce a variety of BIA monomers, such as coclaurine (B195748) and reticuline. escholarship.orgmdpi.com this compound is subsequently formed through the oxidative coupling of two of these benzylisoquinoline monomers. gla.ac.uk This dimerization is a key step, linking the two isoquinoline scaffolds via an ether bond to create the characteristic bisBIA structure. escholarship.org The specific precursors for this compound are two molecules of coclaurine or norcoclaurine, which undergo bimolecular dehydrogenation. gla.ac.uk The presence of an additional hydroxyl group in this compound suggests that this hydroxylation may occur either before or after the crucial ether bond formation between the two monomer units. gla.ac.uk

Table 2: Key Precursors in this compound Biosynthesis

| Precursor | Class | Role |

|---|---|---|

| L-Tyrosine | Amino Acid | Primary starting material for the entire pathway. mdpi.commdpi.com |

| Dopamine | Amine | One of the two initial condensation partners. mdpi.com |

| 4-hydroxyphenylacetaldehyde (4-HPAA) | Aldehyde | The second initial condensation partner. mdpi.com |

| (S)-Norcoclaurine | Benzylisoquinoline Alkaloid | The first key isoquinoline intermediate formed via the Pictet-Spengler reaction. mdpi.com |

Co-occurrence with Related Alkaloids and Chemical Profiling

This compound does not occur in isolation within its natural plant sources. Instead, it is part of a complex mixture of structurally related alkaloids. Chemical profiling studies of plants in the Magnoliaceae family, particularly the genus Magnolia, have revealed a rich and diverse alkaloid content. nih.govjmpas.comresearchgate.net These alkaloids are predominantly of the isoquinoline type, which can be further classified into groups such as aporphines, noraporphines, benzylisoquinolines, and bisbenzylisoquinolines. nih.govepdf.pub

In the bark and leaves of various Magnolia species, this compound is found alongside a wide array of other alkaloids. Comprehensive analyses using techniques like HPLC-ESI-MSn have identified numerous compounds co-occurring with it. nih.govresearchgate.net The most common and widely distributed alkaloids found in the Magnolia genus include the aporphines anonaine, asimilobine, liriodenine, nornuciferine, and roemerine, as well as the benzylisoquinolines magnocurarine (B150353) and magnoflorine. epdf.pub

For example, studies on the bark of Magnolia officinalis have detected 23 different alkaloids, primarily aporphine (B1220529) and benzylisoquinoline derivatives. nih.govresearchgate.net While this compound itself was not the focus of that specific study, many of its close relatives like (S)-magnoflorine, (R)-magnocurarine, (R)-asimilobine, and (S)-tembetarine were isolated and identified, illustrating the chemical environment in which this compound exists. nih.govresearchgate.net Similarly, research on Magnolia kobus has highlighted the presence of the quaternary ammonium (B1175870) alkaloid salicifoline. d-nb.info The specific composition and relative abundance of these alkaloids can vary between different species of Magnolia, making alkaloid profiles useful as taxonomic markers. researchgate.net

Table 3: Alkaloids Co-occurring with this compound in the Genus Magnolia

| Alkaloid Class | Compound Name(s) |

|---|---|

| Aporphine/Noraporphine | Liriodenine, Asimilobine, Nornuciferine, Roemerine, Anonaine. epdf.pub |

| Benzylisoquinoline | Magnoflorine, Magnocurarine, Reticuline, Armepavine, Coclaurine, Tembetarine, Oblongine. nih.govepdf.pubresearchgate.net |

| Bisbenzylisoquinoline | Magnoline, Oxyacanthine. epdf.pub |

Table 4: Mentioned Compounds

| Compound Name |

|---|

| Anonaine |

| Armepavine |

| Asimilobine |

| Coclaurine |

| Dopamine |

| Honokiol (B1673403) |

| Liriodenine |

| Magnocurarine |

| Magnoflorine |

| This compound |

| Magnoline |

| Magnolol |

| Norcoclaurine |

| Nornuciferine |

| Oblongine |

| Oxyacanthine |

| Reticuline |

| Roemerine |

| Salicifoline |

| Tembetarine |

Future Research Directions in Magnolamine Chemical Science

Development of Novel and Efficient Synthetic Routes

The chemical synthesis of Magnolamine and other bisbenzylisoquinoline alkaloids (bisBIAs) has historically been a significant challenge. Early total syntheses provided crucial proof of structure but were often hampered by low yields and a lack of stereocontrol.

Future research is critically needed to move beyond these limitations and develop more practical and versatile synthetic routes. Key areas for development include:

Enantioselective Synthesis: The presence of multiple chiral centers in this compound means that its biological activity is likely specific to a single stereoisomer. Current methods often result in racemic or diastereomeric mixtures that are difficult to separate. nih.gov Future synthetic strategies must focus on developing highly enantioselective reactions, potentially using chiral catalysts or auxiliaries to control the stereochemistry at each step. libretexts.orgnih.gov This will not only provide access to stereochemically pure this compound for biological studies but also facilitate the synthesis of its individual stereoisomers to probe structure-activity relationships.

Biomimetic and Bio-inspired Synthesis: Nature synthesizes bisBIAs through highly efficient enzymatic oxidative coupling of coclaurine (B195748) or norcoclaurine precursors. escholarship.orggla.ac.ukmdpi.com A major future direction is the development of biomimetic syntheses that mimic this natural strategy. numberanalytics.com The use of enzymatic catalysts, such as laccases, or chemical oxidants that replicate enzymatic activity could provide a more efficient and environmentally benign route to the core structure of this compound. nih.gov This approach could potentially overcome the harsh conditions and low yields associated with traditional Ullmann couplings.

Convergent and Modular Approaches: Future routes should aim for greater convergence, where large fragments of the molecule are synthesized separately and then joined late in the synthesis. This modularity would allow for the rapid generation of a library of this compound analogs by simply varying the building blocks, which is essential for medicinal chemistry and chemical biology investigations.

Advanced Spectroscopic and Structural Characterization Techniques

While the fundamental structure of this compound is known, a comprehensive and unambiguous characterization using modern techniques is a vital area for future research. A complete spectroscopic profile is essential for confirming the identity of synthetically produced this compound and for studying its interactions with other molecules.

The initial structural elucidation of this compound relied on classical methods, including chemical degradation and early spectroscopic techniques. chemicalbook.com Today, a suite of advanced spectroscopic tools can provide a much more detailed picture.

Multidimensional NMR Spectroscopy: While 1D ¹H and ¹³C NMR are standard, the application of 2D NMR techniques is crucial for the complete and unambiguous assignment of all proton and carbon signals in such a complex molecule. Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for tracing the connectivity of atoms through bonds, which is essential to confirm the complex ring system and the precise location of substituents. numberanalytics.comanalis.com.my Future work should focus on publishing a complete, high-field NMR dataset for this compound.

High-Resolution Mass Spectrometry (HRMS): Techniques such as UPLC/ESI-Q-TOF-MS (Ultra-Performance Liquid Chromatography/Electrospray Ionization-Quadrupole-Time of Flight-Mass Spectrometry) are powerful for confirming the elemental composition and identifying this compound in complex mixtures, such as plant extracts or biological samples. nih.govfrontiersin.org Tandem MS (MS/MS) experiments can provide detailed structural information by analyzing the fragmentation patterns of the molecule.

X-ray Crystallography: Perhaps the most significant gap in the characterization of this compound is the absence of a single-crystal X-ray structure. This technique provides the definitive, three-dimensional arrangement of atoms in the solid state, including the absolute stereochemistry. nih.gov Obtaining a high-quality crystal of this compound or one of its derivatives is a critical future goal. A crystal structure would provide invaluable insights into its conformational preferences, which is fundamental for understanding its biological activity and for designing new analogs.

Integration of Machine Learning in Chemical Discovery and Synthesis

The intersection of artificial intelligence (AI) and chemistry is poised to accelerate the discovery and development of complex molecules like this compound. Machine learning (ML) algorithms can analyze vast datasets to identify patterns and make predictions that are beyond human intuition.

While specific applications of ML to this compound are yet to be published, the strategies being developed for other alkaloids are directly applicable.

Discovery of Novel Analogs: Machine learning models can be trained on existing structure-activity relationship data to predict the biological activity of hypothetical this compound derivatives. This in silico screening allows chemists to prioritize the synthesis of only the most promising compounds, saving significant time and resources.

Property Prediction: AI can predict various chemical and physical properties, such as solubility, stability, and potential toxicity, even before a compound is synthesized. This predictive power is invaluable for designing this compound-based molecules with improved drug-like properties.

Exploration of this compound's Role in Broader Chemical Systems